molecular formula C8H9ClO3 B15299040 Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15299040
M. Wt: 188.61 g/mol
InChI Key: IXYVUNXRKOACAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(carboxy)bicyclo[111]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigid and compact three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by functionalization to introduce the carboxylate groups . Another approach involves the nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of this compound can be scaled up using flow photochemical addition of propellane to diacetyl, followed by haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This method allows for the production of large quantities of the compound in a relatively short time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets through its rigid and compact structure. This allows for precise binding to specific sites, enhancing its efficacy in various applications . The pathways involved often include interactions with enzymes and receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Compared to other similar compounds, it offers a balance of rigidity and functional group versatility, making it particularly valuable in drug design and material science .

Biological Activity

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bicyclic structure that is characterized by a high degree of strain, which can influence its reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including light-enabled scalable reactions involving propellane derivatives that yield bicyclo[1.1.1]pentane halides, which can then be functionalized to obtain the desired carboxylate structure .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Some key findings related to its biological activity include:

  • Antiviral Properties : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentanes may exhibit antiviral activity, particularly against viruses such as Hepatitis B Virus (HBV). Compounds with similar frameworks have been shown to inhibit viral replication by interfering with the viral life cycle .
  • Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several studies have investigated the biological effects of bicyclic compounds similar to this compound:

  • Study on Antiviral Activity : In vitro assays demonstrated that certain bicyclic compounds could significantly reduce HBV replication in liver cell lines, suggesting a potential pathway for therapeutic development against viral infections .
  • Enzyme Interaction Studies : Research focusing on the interaction of bicyclic carboxylic acids with key metabolic enzymes revealed that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralThis compoundInhibition of HBV replication
Enzyme InhibitionBicyclic carboxylic acidsModulation of enzyme activity
CytotoxicityVarious bicyclic derivativesInduction of apoptosis in cancer cells

Properties

IUPAC Name

methyl 3-carbonochloridoylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVUNXRKOACAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.